N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C19H19F3N2O and a molecular weight of 348.369. It’s a compound of interest in scientific research .
Synthesis Analysis
The synthesis of a similar compound, “2-chloro N-[(S)-{(S)-1-[11 C]methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide”, was achieved by N-[11 C]methylation of SSR504734 via [11 C]CH3OTf .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a phenyl group and a benzamide group, which includes a trifluoromethyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 348.369. Other specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Neurological Research Applications
Dopamine Receptor Antagonism
A study by Meltzer et al. (1983) on a related benzamide compound, YM-09151-2, highlighted its potent antagonistic effects on D2-type dopamine receptors in the rat anterior pituitary gland. This compound demonstrated a marked ability to elevate serum prolactin levels, indicating its strong interaction with dopamine receptors and potential applications in neurological disorders where dopamine dysregulation is a factor (Meltzer, Mikuni, Simonović, & Gudelsky, 1983).
Neuroleptic Activity
Further research into YM-09151-2 showcased its neuroleptic properties, with significant inhibitory effects on apomorphine-induced behaviors, indicating its potential as a potent drug for treating psychosis with fewer side effects compared to traditional neuroleptics (Usuda, Nishikori, Noshiro, & Maeno, 2004).
Cancer Research Applications
PARP Inhibition for Cancer Treatment
The discovery of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a potent PARP inhibitor, demonstrated significant potential in treating various cancers. This compound showed excellent enzymatic and cellular potency, highlighting its application in enhancing the effectiveness of chemotherapy and potentially treating cancer (Penning et al., 2009).
Histone Deacetylase Inhibition
Another compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was identified as a selective inhibitor of histone deacetylases (HDACs), crucial for blocking cancer cell proliferation and inducing apoptosis. This compound's isotype-selective inhibition of HDACs offers a promising avenue for anticancer drug development (Zhou et al., 2008).
Direcciones Futuras
While specific future directions for this compound are not mentioned, compounds with a pyrrolidine ring are of great interest in drug discovery due to their versatility and potential for structural diversity . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Propiedades
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)17-11-5-4-10-16(17)18(25)23-13-15-9-6-12-24(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKCAJGPEDGDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.